molecular formula C18H20BrN3O3S2 B250110 4-({[(3-bromo-4-methylbenzoyl)amino]carbothioyl}amino)-N-isopropylbenzenesulfonamide

4-({[(3-bromo-4-methylbenzoyl)amino]carbothioyl}amino)-N-isopropylbenzenesulfonamide

Cat. No. B250110
M. Wt: 470.4 g/mol
InChI Key: ZVFNKCYJCGFAHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-({[(3-bromo-4-methylbenzoyl)amino]carbothioyl}amino)-N-isopropylbenzenesulfonamide is a chemical compound with potential applications in scientific research. This compound is also known as BRD0705 and is a potent inhibitor of the protein arginine methyltransferase 5 (PRMT5). PRMT5 is an enzyme that plays a critical role in gene expression and is involved in various cellular processes such as chromatin remodeling, RNA splicing, and DNA damage repair. Therefore, the inhibition of PRMT5 by BRD0705 has the potential to impact various aspects of cellular function and is the subject of ongoing research.

Mechanism of Action

BRD0705 works by binding to the active site of PRMT5 and inhibiting its enzymatic activity. PRMT5 is responsible for the methylation of arginine residues on various proteins, and inhibition of this process can impact a wide range of cellular functions. The exact mechanism of action of BRD0705 is still being investigated, but it is thought to act by disrupting the interaction between PRMT5 and its co-factor, MEP50.
Biochemical and Physiological Effects:
The inhibition of PRMT5 by BRD0705 has been shown to have various biochemical and physiological effects. In cancer cells, BRD0705 has been shown to induce cell cycle arrest and apoptosis, leading to reduced tumor growth. In addition, BRD0705 has been shown to enhance the anti-viral immune response by inhibiting the methylation of key proteins involved in viral replication. Furthermore, inhibition of PRMT5 has been shown to impact various aspects of cellular metabolism, including RNA splicing and DNA damage repair.

Advantages and Limitations for Lab Experiments

BRD0705 has several advantages for use in laboratory experiments. It is a potent and specific inhibitor of PRMT5, making it a useful tool for investigating the role of this enzyme in various cellular processes. In addition, the synthesis of BRD0705 is well-established, and the compound is commercially available. However, there are also some limitations to the use of BRD0705 in laboratory experiments. For example, it is a relatively large and complex molecule, which may limit its ability to penetrate cells and tissues. In addition, the inhibition of PRMT5 by BRD0705 may have off-target effects, which need to be carefully considered when interpreting experimental results.

Future Directions

There are several future directions for research on BRD0705. One area of interest is the development of more potent and selective inhibitors of PRMT5. In addition, further studies are needed to elucidate the exact mechanism of action of BRD0705 and its impact on various cellular processes. Another area of research is the investigation of the use of BRD0705 in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their efficacy. Finally, there is a need for further preclinical studies to evaluate the safety and efficacy of BRD0705 in animal models before clinical trials can be initiated.

Synthesis Methods

The synthesis of BRD0705 involves a multistep process that begins with the preparation of the intermediate compound, 3-bromo-4-methylbenzoic acid. This is followed by the conversion of the intermediate into the key building block, 3-bromo-4-methylbenzoyl chloride. The final step involves the reaction of the key building block with the appropriate amine and thiol reagents to produce BRD0705. The synthesis of this compound is complex and requires expertise in organic chemistry.

Scientific Research Applications

BRD0705 is being investigated for its potential use in various scientific research applications. One of the main areas of interest is cancer research, as PRMT5 has been shown to play a role in various types of cancer. Inhibition of PRMT5 has been shown to have anti-tumor effects in preclinical studies, and BRD0705 has demonstrated promising results in this regard. Other areas of research include neurodegenerative diseases, viral infections, and inflammation.

properties

Molecular Formula

C18H20BrN3O3S2

Molecular Weight

470.4 g/mol

IUPAC Name

3-bromo-4-methyl-N-[[4-(propan-2-ylsulfamoyl)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C18H20BrN3O3S2/c1-11(2)22-27(24,25)15-8-6-14(7-9-15)20-18(26)21-17(23)13-5-4-12(3)16(19)10-13/h4-11,22H,1-3H3,(H2,20,21,23,26)

InChI Key

ZVFNKCYJCGFAHF-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC(C)C)Br

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)S(=O)(=O)NC(C)C)Br

Origin of Product

United States

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